molecular formula C11H18N2S2 B1485048 1,9-Diisothiocyanatononane CAS No. 161421-00-7

1,9-Diisothiocyanatononane

Cat. No.: B1485048
CAS No.: 161421-00-7
M. Wt: 242.4 g/mol
InChI Key: UTXJKOOXZUHSIO-UHFFFAOYSA-N
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Description

1,9-Diisothiocyanatononane is an aliphatic compound featuring a nine-carbon chain (nonane) with isothiocyanate (-N=C=S) functional groups at both terminal positions (1 and 9). Isothiocyanates are known for their reactivity and applications in polymer chemistry, pharmaceuticals, and agrochemicals, often differing from isocyanates (-N=C=O) in toxicity and solubility due to the sulfur atom .

Properties

CAS No.

161421-00-7

Molecular Formula

C11H18N2S2

Molecular Weight

242.4 g/mol

IUPAC Name

1,9-diisothiocyanatononane

InChI

InChI=1S/C11H18N2S2/c14-10-12-8-6-4-2-1-3-5-7-9-13-11-15/h1-9H2

InChI Key

UTXJKOOXZUHSIO-UHFFFAOYSA-N

SMILES

C(CCCCN=C=S)CCCCN=C=S

Canonical SMILES

C(CCCCN=C=S)CCCCN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Diisocyanates/Diisothiocyanates

  • Hexamethylene Diisocyanate (1,6-Diisocyanatohexane): Structure: Six-carbon chain with isocyanate groups at positions 1 and 6. Properties: Lower molecular weight (≈168.2 g/mol) compared to 1,9-diisothiocyanatononane (hypothetical ≈230 g/mol). Higher volatility and reactivity due to shorter chain length. Applications: Key monomer in polyurethane production. Toxicity: Classified as hazardous due to respiratory sensitization .
  • This compound: Hypothesized to exhibit lower volatility and higher lipophilicity (logP) than hexamethylene diisocyanate due to its longer chain and sulfur atoms. Potential applications in crosslinking polymers or anticancer agents, akin to sulfur-containing compounds in .

Aromatic Diisocyanates

  • Toluene Diisocyanate (TDI): Structure: Aromatic ring with isocyanate groups at positions 2,4 or 2,6. Properties: Higher reactivity and toxicity compared to aliphatic analogs. Volatile and prone to hydrolysis. Applications: Foam production, coatings.
  • Comparison: this compound’s aliphatic structure may confer better hydrolytic stability and lower acute toxicity than TDI, similar to trends observed in aliphatic vs. aromatic isocyanates .

1,9-Nonanedioic Acid

  • Structure: Nine-carbon diacid (HOOC-(CH₂)₇-COOH). Synthesis: Produced via oxidation of ricinoleic acid with a 95% yield under optimized conditions . Applications: Precursor for biodegradable polymers. Comparison: Unlike this compound, this compound is polar and water-soluble, highlighting how functional groups dictate applications (e.g., polymers vs. surfactants) .

Structural Isomers and Homologs

  • 1,6-Diisothiocyanatohexane: Shorter chain length may reduce lipophilicity (logP ≈2.5 vs. hypothetical ≈4.0 for this compound), affecting membrane permeability. shows that positional isomerism in diazaphenothiazines significantly impacts lipophilicity and ADME properties, suggesting similar trends for diisothiocyanates .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Applications
This compound ~230 ~4.0 Low Polymers, Bioactive
Hexamethylene diisocyanate 168.2 2.5 Insoluble Polyurethanes
Toluene diisocyanate (TDI) 174.2 2.8 Reacts with water Foams, Coatings
1,9-Nonanedioic acid 188.2 1.2 High Biopolymers

Table 2: ADME Parameters (Inferred from Diazaphenothiazine Studies)

Parameter This compound (Predicted) 1,9-Diazaphenothiazines
BBB Penetration (BBB) Moderate (logBB ≈0.5) 0.85–4.55
Caco-2 Permeability Low to Moderate 3.73–80.31 (MDCK cells)
Human Intestinal Absorption (HIA) High (>95%) 95–98%

Key Research Findings

  • Synthetic Efficiency: 1,9-Nonanedioic acid’s high-yield synthesis (95%) suggests that optimized methods could be adapted for this compound production .
  • Toxicity Profile : Aliphatic diisothiocyanates may exhibit lower acute toxicity than aromatic analogs (e.g., TDI), aligning with trends in .

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